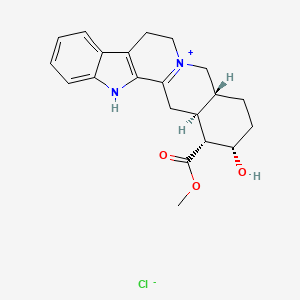![molecular formula C13H20INO2 B13849542 [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is a chemical compound with a unique structure that combines a methoxyphenyl group with a trimethylazanium moiety, linked by an oxopropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide typically involves the reaction of 3-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate 3-(3-methoxyphenyl)-3-oxopropyl compound. This intermediate is then reacted with trimethylamine to form the trimethylazanium salt, followed by iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted azanium salts and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme activities and receptor binding due to its unique structure .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The trimethylazanium moiety can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: A related compound with a similar methoxyphenyl group but lacking the trimethylazanium moiety.
3-(3-Methoxyphenyl)-3-oxopropionitrile: Another related compound with a nitrile group instead of the trimethylazanium moiety.
3-(3-Methoxyphenyl)-1-propanol: A similar compound with a hydroxyl group instead of the oxopropyl chain.
Uniqueness
The uniqueness of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide lies in its combination of a methoxyphenyl group with a trimethylazanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H20INO2 |
|---|---|
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
[3-(3-methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-14(2,3)9-8-13(15)11-6-5-7-12(10-11)16-4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HQXXKSAOPUPFSD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC(=O)C1=CC(=CC=C1)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


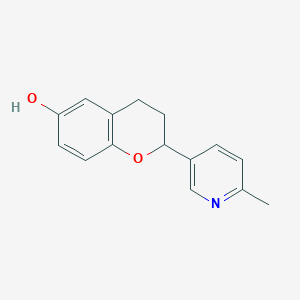
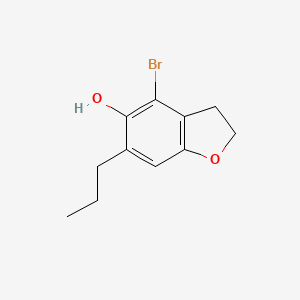
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
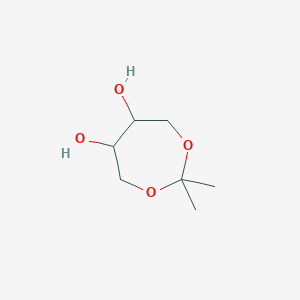
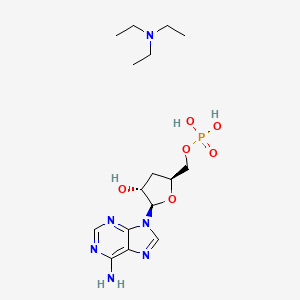
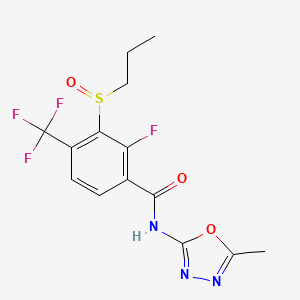
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
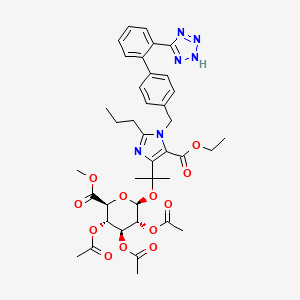
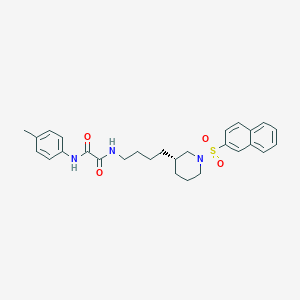
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
